3-(2-Methylphenoxy)benzoic acid
CAS No.: 135611-26-6
Cat. No.: VC21296444
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135611-26-6 |
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Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | 3-(2-methylphenoxy)benzoic acid |
Standard InChI | InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) |
Standard InChI Key | ABEYEGNTRDVDCR-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O |
Canonical SMILES | CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O |
Introduction
Chemical Structure and Properties
3-(2-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C₁₄H₁₂O₃. It consists of a benzoic acid moiety substituted with a 2-methylphenoxy group at the meta position (position 3). This specific structural arrangement, particularly the positioning of the methyl group on the phenoxy ring, gives the compound distinctive chemical and physical properties.
Structural Characteristics
The compound features two aromatic rings connected by an oxygen atom, with a carboxylic acid group on one ring and a methyl substituent on the other. While the specific crystallographic data for 3-(2-Methylphenoxy)benzoic acid is limited in the available literature, insights can be gleaned from similar compounds. For instance, in the related compound 3-Methyl-2-(4-methylphenoxy)benzoic acid, the dihedral angle between the aromatic rings is approximately 86.7°, suggesting a nearly perpendicular conformation . This spatial arrangement likely influences the compound's reactivity and binding properties.
Physical Properties
Based on its structural characteristics, 3-(2-Methylphenoxy)benzoic acid is expected to exhibit physical properties typical of substituted benzoic acids. The table below presents estimated physical properties based on structural analysis:
Property | Value | Notes |
---|---|---|
Molecular Weight | 228.24 g/mol | Calculated from molecular formula |
Appearance | Crystalline solid | Typical for benzoic acid derivatives |
Solubility | Poorly soluble in water, soluble in organic solvents | Based on lipophilic nature of structure |
Melting Point | ~150-180°C | Estimated range for similar phenoxybenzoic acids |
pKa | ~4-5 | Typical range for benzoic acid derivatives |
Synthesis Methods
The synthesis of 3-(2-Methylphenoxy)benzoic acid can potentially follow similar pathways as those used for structurally related compounds.
Ullmann Ether Synthesis
One potential synthesis route involves the Ullmann ether synthesis, which has been employed for similar phenoxybenzoic acids. This reaction typically involves the coupling of an aryl halide with a phenol derivative in the presence of a copper catalyst . For 3-(2-Methylphenoxy)benzoic acid, this might involve the reaction between 3-bromobenzoic acid and 2-methylphenol under appropriate conditions.
Alternative Synthetic Approaches
For the related compound 3-(4-methylphenoxy)benzoic acid, synthesis has been reported using reaction conditions involving methanol and potassium hydroxide at 20°C, achieving yields of approximately 83% . Similar approaches may be applicable to the synthesis of 3-(2-Methylphenoxy)benzoic acid, with modifications to accommodate the different substitution pattern.
Scientific Applications
3-(2-Methylphenoxy)benzoic acid has potential applications across multiple scientific disciplines due to its structural features and chemical reactivity.
Chemical Research
In chemical research, the compound serves as a valuable building block for the synthesis of more complex organic molecules and polymers. The presence of both carboxylic acid functionality and an aryl ether linkage provides multiple points for further derivatization, making it useful in developing new synthetic methodologies and creating novel compounds with diverse properties.
Biological Studies
Phenoxybenzoic acids are structurally related to several biologically active compounds. 2-Phenoxybenzoic acids, for instance, are described as isosteres of anthranilic acids with potential anti-inflammatory properties . By extension, 3-(2-Methylphenoxy)benzoic acid may exhibit similar biological activities, warranting investigation in enzyme inhibition studies and receptor binding assays.
Industrial Applications
The compound can function as a modifier in polymer formulations, where it may enhance properties such as flexibility and thermal stability in plastic materials. Additionally, compounds with similar structures are utilized in the production of specialty chemicals, including herbicides and fungicides, suggesting potential agricultural applications for 3-(2-Methylphenoxy)benzoic acid.
Comparative Analysis with Related Compounds
Understanding 3-(2-Methylphenoxy)benzoic acid in relation to structurally similar compounds provides valuable context for its properties and potential applications.
Structural Analogs
Table 2: Comparison of 3-(2-Methylphenoxy)benzoic acid with Related Compounds
Functional Comparison
The position of substituents significantly influences the properties of these compounds. The meta-substituted carboxylic acid in 3-(2-Methylphenoxy)benzoic acid likely affects its acidity, solubility, and binding properties differently compared to ortho or para-substituted analogs. Similarly, the ortho-methyl group on the phenoxy ring in 3-(2-Methylphenoxy)benzoic acid would create different steric effects compared to meta or para methylation, potentially affecting the compound's reactivity and biological interactions.
Current Research Status and Future Directions
Research Gaps
Despite its potential applications, comprehensive research on 3-(2-Methylphenoxy)benzoic acid appears limited in the scientific literature. Key areas requiring further investigation include:
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Detailed crystallographic analysis to determine precise structural parameters
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Comprehensive evaluation of biological activities, particularly potential anti-inflammatory properties
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Optimization of synthetic methods for improved yield and purity
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Assessment of environmental persistence and biodegradation pathways
Promising Research Avenues
Future research on 3-(2-Methylphenoxy)benzoic acid could explore:
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Development as a building block for pharmaceutical compounds
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Evaluation as a more environmentally friendly alternative to traditional herbicides
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Application in polymer chemistry for enhancing material properties
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Investigation of potential receptor interactions for drug development
Environmental Considerations
The environmental behavior of 3-(2-Methylphenoxy)benzoic acid warrants consideration, particularly if the compound finds applications in agriculture or industrial processes.
Environmental Fate
Based on knowledge of similar compounds, 3-(2-Methylphenoxy)benzoic acid might persist in certain environmental compartments due to its aromatic structure. Phenoxy herbicides are known to potentially affect aquatic organisms, suggesting the need for environmental assessment before widespread application.
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